molecular formula C35H69NaO8P B164503 Phosphatidic acid, dipalmitoyl CAS No. 71065-87-7

Phosphatidic acid, dipalmitoyl

Cat. No.: B164503
CAS No.: 71065-87-7
M. Wt: 671.9 g/mol
InChI Key: HZVPBNGKCKYXAH-MGDILKBHSA-N
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Description

Phosphatidic acid, dipalmitoyl, also known as 1,2-dipalmitoyl-sn-glycero-3-phosphate, is a phospholipid that plays a crucial role in cellular signaling and membrane structure. It is a derivative of phosphatidic acid, where both fatty acid chains are palmitic acid (hexadecanoic acid). This compound is significant in various biological processes, including lipid metabolism and signal transduction .

Mechanism of Action

Target of Action

Phosphatidic acid, dipalmitoyl primarily targets the mechanistic target of rapamycin complex 1 (mTORC1) . mTORC1 is a master regulator of skeletal muscle hypertrophy and is regulated by various signals such as growth factors, energy status, amino acids, and mechanical stimuli . It also targets Protein Kinase C (PKC) .

Mode of Action

This compound modulates mTORC1 activity by direct binding to its FKBP12-rapamycin binding domain . It mediates agonist-dependent Raf-1 translocation and activation of the MAP kinase cascade . It has been suggested that exogenous phosphatidic acid activates mTORC1 via extracellular conversion to lysophosphatidic acid and subsequent binding to endothelial differentiation gene receptors on the cell surface .

Biochemical Pathways

This compound plays a crucial role in the mTOR signaling pathway . It is produced via the action of phospholipase D . It is also involved in the MAP kinase cascade . The compound is a key intermediate in the synthesis of neutral lipids and all glycerophospholipids .

Pharmacokinetics

The first acylation reaction producing lysophosphatidic acid (LPA) is catalyzed by glycerol-3-phosphate acyltransferase (GPAT) and the second acylation, resulting in phosphatidic acid, is catalyzed by lysophosphatidic acid acyltransferase (LPAAT) .

Result of Action

This compound has been shown to have a significant impact on cellular processes. It has been reported to activate the mitogen-activated protein kinase (MAPK) cascade, and interacts with Raf-1 by binding and mediating its translocation to the plasma membrane . It also inhibits parathyroid hormone (PTH) release in a dose-dependent manner .

Action Environment

The action of this compound is influenced by environmental factors such as pH. It has been found to act as a pH biosensor, coupling changes in pH to intracellular signaling pathways . The compound’s action, efficacy, and stability can be influenced by these environmental conditions.

Biochemical Analysis

Biochemical Properties

Phosphatidic acid, dipalmitoyl interacts with several enzymes, proteins, and other biomolecules. It is produced via the action of phospholipase D . It has been found to mediate agonist-dependent Raf-1 translocation and activation of the MAP kinase cascade . It also acts as a signaling molecule and regulates various cellular processes via its effects on membrane tethering, enzymatic activities of target proteins, and vesicular trafficking .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It has been found to activate the mitogen-activated protein kinase (MAPK) cascade . It also has a role in cellular signaling and trafficking in several eukaryotes .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with proteins like Raf-1, mediating its translocation and activation of the MAP kinase cascade . It also acts as a pH biosensor, coupling changes in pH to intracellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, ionized dipalmitoyl phosphatidic acid desorbs from a monolayer at a measurable rate .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a central intermediate for the synthesis of membrane phospholipids . It can be formed by the acylation of lysophosphatidic acids, the phosphorylation of diacylglycerols, or the removal of the choline group from phosphatidylcholine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphatidic acid, dipalmitoyl, can be synthesized through several methods. One common approach involves the esterification of glycerol-3-phosphate with palmitic acid. This reaction typically requires a catalyst, such as dicyclohexylcarbodiimide (DCC), and is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: In industrial settings, the production of this compound, often involves the use of enzymatic methods. Phospholipase D can catalyze the transphosphatidylation of phosphatidylcholine with palmitic acid to produce this compound. This method is advantageous due to its specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions: Phosphatidic acid, dipalmitoyl, undergoes various chemical reactions, including hydrolysis, oxidation, and phosphorylation.

Common Reagents and Conditions:

Major Products: The major products of these reactions include glycerol-3-phosphate, palmitic acid, and various phosphorylated derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Phosphatidic acid, dipalmitoyl, is unique due to its specific fatty acid composition. Similar compounds include:

These compounds differ in their fatty acid composition, which affects their physical properties and biological functions. This compound, is particularly notable for its role in signaling pathways and membrane structure .

Properties

CAS No.

71065-87-7

Molecular Formula

C35H69NaO8P

Molecular Weight

671.9 g/mol

IUPAC Name

disodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate

InChI

InChI=1S/C35H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33H,3-32H2,1-2H3,(H2,38,39,40);/t33-;/m1./s1

InChI Key

HZVPBNGKCKYXAH-MGDILKBHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC.[Na]

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC.[Na]

Appearance

Unit:100 mgSolvent:nonePurity:98+%Physical solid

71065-87-7

Synonyms

DPPA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Phosphatidic acid, dipalmitoyl interact with cells and what are the downstream effects?

A1: Research suggests that this compound can directly interact with cell membranes. For example, one study explored its incorporation into liposomes, specifically with MCF-7 human breast cancer cells solubilized within a liposomal vesicle []. This interaction facilitated the binding and uptake of zinc phthalocyanine, a photosensitizer, suggesting a potential role for this compound in drug delivery systems. Additionally, research indicates that this phospholipid can modulate cellular signaling pathways. In hamster adipocytes, this compound was shown to inhibit the accumulation of cyclic AMP (cAMP), a key signaling molecule involved in various cellular processes []. This inhibition was observed at concentrations similar to those needed for inhibiting lipolysis, suggesting a potential role for this compound in regulating metabolic processes.

Q2: Can you elaborate on the structural characteristics of this compound, including its molecular formula and weight?

A2: this compound, also known as 1,2-dipalmitoyl-sn-glycero-3-phosphate, has the molecular formula C38H75O8P and a molecular weight of 671.0 g/mol. It is composed of a glycerol backbone esterified to two palmitic acid molecules (saturated fatty acids with 16 carbon atoms each) at the 1 and 2 positions, and a phosphate group at the 3 position.

Q3: What is known about the material compatibility of this compound in the context of Langmuir-Blodgett (LB) films?

A3: Studies have investigated the use of this compound in the construction of Langmuir-Blodgett (LB) films for sensing applications []. These films, created by transferring monolayers of amphiphilic molecules onto solid substrates, offer controlled molecular architecture. When this compound was incorporated into mixed LB films with valinomycin, an ionophore, it influenced the ion-complexation properties of the film. Notably, the this compound/valinomycin system exhibited reversible potassium ion binding, unlike films composed solely of valinomycin []. This highlights the importance of material selection and compatibility in tailoring the properties of LB films for specific applications.

Q4: What is the significance of the interaction between this compound and peptides like glucagon and secretin?

A4: Research has shown that this compound can influence the conformation of certain peptides, such as glucagon, secretin, and vasoactive intestinal peptide (VIP) []. These peptides play crucial roles in various physiological processes, including glucose regulation and hormonal signaling. Circular dichroism (CD) spectroscopy studies revealed that the presence of this compound induced helix formation in these peptides []. This interaction was attributed to the anionic nature of this compound, which likely interacts with positively charged amino acid residues within the peptides. Interestingly, the region of the peptides showing the most significant helix formation upon interaction with this compound (amino acid residues 13-20) has been implicated in receptor binding, suggesting that this lipid-induced conformational change may have functional implications for peptide signaling and activity.

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